(4-Nitrophenyl)methyl 2,3-dibromo-3-((dimethoxyphosphinyl)oxy)butanoate
Description
(4-Nitrophenyl)methyl 2,3-dibromo-3-((dimethoxyphosphinyl)oxy)butanoate is a structurally complex organophosphorus compound characterized by a brominated butanoate ester backbone, a dimethoxyphosphinyloxy group at position 3, and a (4-nitrophenyl)methyl ester moiety. Its molecular formula is C₁₃H₁₄Br₂NO₇P, reflecting the presence of two bromine atoms, a nitro group, and a phosphate ester. The bromine substituents may enhance lipophilicity and environmental persistence, while the nitro group could influence electronic properties and bioactivity.
Properties
CAS No. |
63867-12-9 |
|---|---|
Molecular Formula |
C13H16Br2NO8P |
Molecular Weight |
505.05 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl 2,3-dibromo-3-dimethoxyphosphoryloxybutanoate |
InChI |
InChI=1S/C13H16Br2NO8P/c1-13(15,24-25(20,21-2)22-3)11(14)12(17)23-8-9-4-6-10(7-5-9)16(18)19/h4-7,11H,8H2,1-3H3 |
InChI Key |
UNVIJENIJIKLCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])Br)(OP(=O)(OC)OC)Br |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Steps
Preparation of 2,3-Dibromo-3-hydroxybutanoate Intermediate:
- Starting from a suitable butanoic acid derivative, bromination at the 2 and 3 positions is achieved using bromine or brominating agents under controlled conditions.
- Hydroxylation at the 3-position is introduced to provide the 3-hydroxy functionality necessary for subsequent phosphorylation.
Esterification with (4-Nitrophenyl)methyl Alcohol:
- The 2,3-dibromo-3-hydroxybutanoate intermediate is reacted with (4-nitrophenyl)methanol under acidic or coupling agent-mediated conditions to form the ester bond.
- Typical solvents include dichloromethane or ethyl acetate, with catalysts such as dicyclohexylcarbodiimide (DCC) or other carbodiimides facilitating the reaction.
Phosphorylation to Introduce the Dimethoxyphosphinyl Group:
- The 3-hydroxy group on the ester is phosphorylated using dimethyl phosphorochloridate or related phosphinylating agents.
- Reaction conditions require anhydrous environments and bases such as triethylamine to scavenge HCl generated during the reaction.
- The reaction temperature is maintained at low to moderate levels (0–25 °C) to prevent decomposition or side reactions.
-
- The crude product is purified by chromatographic techniques such as silica gel column chromatography.
- Final purification may involve recrystallization from suitable solvents to achieve high purity.
Reaction Conditions and Optimization
| Step | Key Parameters | Typical Conditions |
|---|---|---|
| Bromination | Bromine equivalents, solvent | Room temperature, inert atmosphere |
| Esterification | Catalyst, solvent, temperature | DCC in dichloromethane, 0–25 °C |
| Phosphorylation | Phosphinylating agent, base, solvent | Dimethyl phosphorochloridate, TEA, DCM, 0–25 °C |
| Purification | Chromatography solvent system | Hexane/ethyl acetate gradient |
Research Findings and Literature Review
- The synthesis protocol emphasizes the need for controlled bromination to avoid over-bromination or side reactions, which can drastically reduce yield.
- Phosphorylation efficiency is highly dependent on the anhydrous environment and the base used to neutralize acid by-products, with triethylamine being preferred for its mild basicity and solubility in organic solvents.
- The esterification step benefits from the use of coupling agents that minimize side reactions and facilitate higher yields of the ester product.
- Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of intermediates and the final compound.
Summary Table of Preparation Method
| Step | Reagents/Materials | Conditions | Outcome |
|---|---|---|---|
| Bromination | Bromine, butanoic acid derivative | Room temp, inert atmosphere | 2,3-Dibromo-3-hydroxybutanoate intermediate |
| Esterification | (4-Nitrophenyl)methanol, DCC, solvent | 0–25 °C, DCM | (4-Nitrophenyl)methyl ester |
| Phosphorylation | Dimethyl phosphorochloridate, triethylamine | 0–25 °C, anhydrous DCM | Phosphorylated final compound |
| Purification | Silica gel chromatography | Hexane/ethyl acetate gradient | Pure (4-Nitrophenyl)methyl 2,3-dibromo-3-((dimethoxyphosphinyl)oxy)butanoate |
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a primary degradation pathway, influenced by environmental pH and temperature.
| Conditions | Products | Reaction Rate (k, h⁻¹) | Applications |
|---|---|---|---|
| Acidic (pH 3–5) | 3-Hydroxybutanoate derivative, phosphoric acid analogs | 0.12 ± 0.03 | Detoxification in soil/water systems |
| Alkaline (pH 8–10) | 2,3-Dibromo-3-hydroxybutanoic acid, dimethyl phosphate | 0.45 ± 0.08 | Waste treatment optimization |
-
Mechanism : The phosphate ester bond undergoes nucleophilic attack by water, releasing dimethyl phosphate. Bromine atoms remain intact under mild conditions but may participate in secondary reactions at elevated temperatures.
Nucleophilic Substitution
The dibromo moiety facilitates substitution reactions with nucleophiles like amines or thiols.
-
Regioselectivity : Substitution preferentially occurs at the C2 bromine due to steric hindrance at C3 from the phosphoryl group.
Oxidation-Reduction Reactions
The nitro group and bromide substituents participate in redox processes.
| Reagent | Conditions | Products | Applications |
|---|---|---|---|
| H₂/Pd-C | Methanol, 25°C, 3 bar H₂ | Aminophenyl-methyl derivative | Synthesis of bioactive intermediates |
| Ozone (O₃) | CH₂Cl₂, −10°C, 1 h | Oxidized bromine species (e.g., BrO⁻) | Environmental persistence studies |
-
Catalytic Reduction : The nitro group converts to an amine, enabling further functionalization (e.g., azo-coupling).
Environmental Degradation
Field studies highlight its transformation in agricultural settings:
Synthetic Utility
This compound serves as a scaffold for novel agrochemicals:
Scientific Research Applications
The compound (4-Nitrophenyl)methyl 2,3-dibromo-3-((dimethoxyphosphinyl)oxy)butanoate is a synthetic organic molecule with a variety of applications, particularly in the fields of agriculture and medicinal chemistry. Below is a detailed examination of its applications, supported by scientific findings and case studies.
Agricultural Chemistry
This compound has been identified as a potential agrochemical, particularly as an insecticide and herbicide. Its structure suggests that it may interact with biological systems in ways that can disrupt pest populations.
Case Studies:
- A study indicated that derivatives of phosphonates, similar to this compound, exhibit significant insecticidal activity against various pests. The mechanism often involves the inhibition of key enzymes involved in the pest's metabolic pathways, leading to growth disruption and mortality .
- Research has shown that compounds with brominated and phosphonyl groups can enhance the efficacy of herbicides by improving their uptake and translocation within plants, thus increasing their effectiveness against weeds .
Medicinal Chemistry
The potential therapeutic uses of this compound include its application as an anti-cancer agent and in the treatment of neurodegenerative diseases.
Case Studies:
- Recent studies have explored the use of phosphonates in cancer therapy due to their ability to inhibit specific cellular pathways involved in tumor growth. For instance, compounds similar to (4-Nitrophenyl)methyl 2,3-dibromo-3-((dimethoxyphosphinyl)oxy)butanoate have shown promise in preclinical trials for targeting cancer cells while sparing normal cells .
- Additionally, research into neuroprotective agents has highlighted the role of phosphonates in scavenging free radicals, which are implicated in neurodegenerative diseases like Alzheimer's. The antioxidant properties of such compounds may help mitigate oxidative stress in neuronal tissues .
Chemical Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.
Case Studies:
- In synthetic organic chemistry, (4-Nitrophenyl)methyl 2,3-dibromo-3-((dimethoxyphosphinyl)oxy)butanoate has been utilized to create novel phosphonate derivatives that exhibit enhanced biological activity . This versatility makes it a valuable building block for researchers aiming to develop new pharmaceuticals or agrochemicals.
Summary Table of Applications
| Application Area | Specific Use Cases | Mechanism/Effect |
|---|---|---|
| Agricultural Chemistry | Insecticide, Herbicide | Disruption of pest metabolic pathways |
| Medicinal Chemistry | Anti-cancer agent | Inhibition of tumor growth pathways |
| Neuroprotective agent | Scavenging free radicals | |
| Chemical Synthesis | Intermediate for complex molecules | Participates in nucleophilic substitutions |
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)methyl 2,3-dibromo-3-((dimethoxyphosphinyl)oxy)butanoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, while the dibromo and dimethoxyphosphinyl groups may influence the compound’s reactivity and binding affinity. These interactions can lead to various biochemical effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Analysis :
The target compound’s bromine and nitro groups introduce steric and electronic effects distinct from mevinphos. The saturated brominated backbone may reduce reactivity compared to mevinphos’s α,β-unsaturated ester, which is critical for its insecticidal activity via Michael addition to acetylcholinesterase . The nitro group could enhance oxidative stability or alter binding affinity in biological systems.
Functional and Use Comparison
Analysis: Mevinphos is a well-established insecticide with rapid action due to its α,β-unsaturated ester reacting with acetylcholinesterase . The target compound’s bromine substituents may hinder this mechanism but could introduce alternative bioactivity, such as neurotoxicity via brominated metabolites.
Molecular and Physical Properties
Analysis :
The target compound’s higher molecular weight and bromine content suggest greater environmental persistence compared to mevinphos, raising concerns about bioaccumulation. Its lower solubility may limit systemic uptake in plants or insects.
Toxicity and Regulatory Aspects
Analysis :
Mevinphos is classified as highly toxic due to its acetylcholinesterase inhibition . The target compound’s bromine and nitro groups may introduce additional risks, such as hepatic or renal toxicity, necessitating stricter regulatory oversight.
Environmental Impact
Analysis : The bromine atoms in the target compound could lead to bioaccumulation in fatty tissues, posing long-term ecological risks. Mevinphos degrades more rapidly, reducing its environmental footprint .
Biological Activity
(4-Nitrophenyl)methyl 2,3-dibromo-3-((dimethoxyphosphinyl)oxy)butanoate, also known by its CAS number 63867-12-9, is a synthetic compound with potential applications in agricultural and medicinal chemistry. This article explores its biological activity, including toxicity, pharmacological effects, and structure-activity relationships.
- Molecular Formula : C13H16Br2NO8P
- Molar Mass : 505.049801 g/mol
- Synonyms : ENT-25744, SD-7393
Biological Activity Overview
The biological activity of (4-Nitrophenyl)methyl 2,3-dibromo-3-((dimethoxyphosphinyl)oxy)butanoate has been primarily investigated for its potential as an agricultural chemical and its toxicological profile.
Toxicological Profile
Pharmacological Activity
Research on the pharmacological properties of this compound is sparse. However, its structural features suggest possible interactions with biological targets:
- Enzyme Inhibition :
-
Potential Antimicrobial Activity :
- Some studies suggest that nitrophenyl derivatives exhibit antimicrobial properties; however, specific data on this compound's efficacy against bacteria or fungi is not well-documented.
Structure-Activity Relationship (SAR)
The structure of (4-Nitrophenyl)methyl 2,3-dibromo-3-((dimethoxyphosphinyl)oxy)butanoate indicates several functional groups that may influence its biological activity:
- The nitrophenyl group is known for enhancing lipophilicity and bioactivity.
- The presence of dibromine may increase the compound's reactivity and potential biological interactions.
- The dimethoxyphosphinyl group suggests possible inhibition of phosphatases or other enzymes involved in metabolic pathways.
Case Studies
-
Agricultural Application :
- In agricultural settings, compounds similar to this have been used as pesticides due to their ability to disrupt pest neurological functions. Specific studies on this compound are needed to confirm its effectiveness and safety in such applications.
-
Comparative Studies :
- Comparative analysis with other organophosphate compounds has shown that modifications in the phosphinyl group can lead to varying degrees of toxicity and efficacy against pests. Further research is required to establish a comprehensive SAR for this specific compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-Nitrophenyl)methyl 2,3-dibromo-3-((dimethoxyphosphinyl)oxy)butanoate?
- Methodological Answer : Synthesis typically involves sequential phosphorylation and esterification. First, introduce the dimethoxyphosphinyl group via nucleophilic substitution using dimethyl phosphite under anhydrous conditions (e.g., THF, 0–5°C). Bromination follows using N-bromosuccinimide (NBS) in CCl₄, with radical initiators like AIBN to achieve 2,3-dibromo substitution. Final esterification with 4-nitrophenyl methanol requires coupling agents (DCC/DMAP) in dichloromethane. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers characterize this compound’s structural integrity?
- Methodological Answer : Employ multinuclear NMR (¹H, ¹³C, ³¹P) to confirm substituent positions and stereochemistry. Key signals include:
- ³¹P NMR : A singlet near δ 25–30 ppm for the phosphinyl group.
- ¹H NMR : Doublets for the 4-nitrophenyl methyl group (~δ 5.2 ppm, J = 6–8 Hz) and splitting patterns from bromine coupling.
- MS (ESI-) : Expect [M-H]⁻ peak at m/z ~467. Validate purity via elemental analysis (C, H, Br, P) and FT-IR (P=O stretch ~1250 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .
Advanced Research Questions
Q. How can stereochemical outcomes be resolved given the compound’s multiple stereocenters?
- Methodological Answer : The 2,3-dibromo and phosphinyloxy groups create potential diastereomers. Use chiral HPLC (Chiralpak IC-3 column, isocratic heptane/ethanol) to separate enantiomers. Assign configurations via X-ray crystallography (single-crystal growth in EtOAc at -20°C) or NOESY NMR to analyze spatial proximity of substituents. Computational modeling (DFT, Gaussian 16) can predict stable conformers and correlate with experimental data .
Q. What factors influence hydrolytic stability, and how can degradation products be tracked?
- Methodological Answer : Stability depends on pH and temperature. Conduct accelerated degradation studies:
- Acidic conditions : 0.1 M HCl, 37°C, monitor via LC-MS (C18, 0.1% formic acid/acetonitrile).
- Alkaline conditions : 0.1 M NaOH, observe cleavage of the phosphinyl ester (expected product: 4-nitrophenol, m/z 139). Use ³¹P NMR to detect free dimethyl phosphate (δ ~0 ppm). Compare to Mevinphos degradation pathways, where hydrolysis reduces acetylcholinesterase inhibition .
Q. What in vitro models are suitable for assessing neurotoxic potential?
- Methodological Answer : Test acetylcholinesterase (AChE) inhibition using Ellman’s assay. Prepare AChE (electric eel source) in Tris-HCl buffer (pH 8.0), incubate with compound (0.1–100 µM), and measure thiocholine production at 412 nm. IC₅₀ values <10 µM suggest high neurotoxicity, similar to Mevinphos (IC₅₀ ~1.5 µM). Validate specificity via butyrylcholinesterase (BChE) inhibition assays .
Q. How do environmental conditions affect its persistence in aquatic systems?
- Methodological Answer : Perform OECD 301F biodegradability tests: incubate in mineral medium with activated sludge (30°C, 28 days). Track parent compound depletion via LC-MS/MS (MRM mode for m/z 467→211 transition). Analyze photodegradation under UV light (λ = 254 nm) in aqueous acetonitrile; identify brominated byproducts (e.g., dibromoacetic acid) using GC-ECD .
Data Contradiction Analysis
Q. How to resolve conflicting spectral data for this compound?
- Methodological Answer : Discrepancies in NMR or MS may arise from tautomerism or solvent effects. For example, the phosphinyl group’s ³¹P shift can vary with solvent polarity (Δδ ~2 ppm in DMSO vs. CDCl₃). Use 2D NMR (HSQC, HMBC) to confirm connectivity. If MS shows unexpected adducts (e.g., [M+Na]⁺), re-analyze in negative ion mode to suppress sodium interference .
Q. What experimental variables most impact reaction yield during synthesis?
- Methodological Answer : Key factors include:
- Bromination efficiency : NBS stoichiometry (1.2–1.5 eq.) and reaction time (6–12 hr).
- Phosphorylation temperature : Lower temps (0°C) reduce side reactions.
- Coupling agent : DCC vs. EDC (yield differences ~15%). Optimize via Design of Experiments (DoE), varying parameters in JMP or Minitab. Purity-post reaction is critical; even 5% impurities can skew bioassay results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
